Cas no 1807115-53-2 (2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol)

2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol
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- インチ: 1S/C7H3BrF4OS/c8-6-4(13)1-3(9)2-5(6)14-7(10,11)12/h1-2,13H
- InChIKey: BBIWPODQEZSQPA-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CC=1SC(F)(F)F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 201
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 45.5
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020650-250mg |
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol |
1807115-53-2 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013020650-500mg |
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol |
1807115-53-2 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
Alichem | A013020650-1g |
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol |
1807115-53-2 | 97% | 1g |
1,579.40 USD | 2021-06-24 |
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenolに関する追加情報
Professional Introduction to 2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol (CAS No. 1807115-53-2)
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol, with the chemical formula C₆H₂BrF₂O₂S, is a significant compound in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl sulfides and features a unique structural motif that makes it highly valuable for synthetic applications. The presence of both bromo and fluoro substituents, along with a trifluoromethylthio group, enhances its reactivity and potential utility in various chemical transformations.
The CAS number 1807115-53-2 provides a unique identifier for this compound, ensuring precise classification and retrieval in scientific databases. This numbering system is crucial for researchers to access relevant literature, patents, and safety data. The compound's structure incorporates several functional groups that are of particular interest in medicinal chemistry, including the bromo atom, which can participate in cross-coupling reactions, and the fluoro group, known for its ability to modulate metabolic stability and binding affinity in drug molecules.
Recent advancements in the synthesis of heterocyclic compounds have highlighted the importance of 2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol as a versatile intermediate. Its application in the preparation of more complex molecules has been explored in several high-profile studies. For instance, researchers have utilized this compound to develop novel scaffolds for kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The trifluoromethylthio group, in particular, has been shown to enhance the bioavailability of drug candidates by improving their lipophilicity and metabolic stability.
In the realm of agrochemicals, this compound has also shown promise as a precursor for herbicides and fungicides. The combination of bromo and fluoro substituents allows for selective interactions with biological targets, making it an attractive candidate for designing environmentally friendly crop protection agents. Studies have demonstrated its role in synthesizing compounds that exhibit potent activity against resistant strains of weeds while maintaining low toxicity to non-target organisms.
The fluoro substituent in particular has garnered significant attention due to its influence on pharmacokinetic properties. Fluorinated aromatic compounds are widely recognized for their ability to improve drug-like characteristics such as solubility, permeability, and binding affinity. This has led to an increased interest in developing new fluorinated derivatives as therapeutic agents. The 2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol structure provides a rich platform for such modifications, enabling chemists to explore a wide range of pharmacological activities.
From a synthetic chemistry perspective, this compound serves as a key building block for constructing more intricate molecular architectures. The presence of multiple reactive sites allows for diverse functionalization strategies, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and metal-catalyzed oxidation reactions. These transformations are essential for generating libraries of compounds for high-throughput screening in drug discovery programs.
Recent research has also explored the use of 2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol in the development of photodynamic therapy agents. The ability to incorporate fluorine atoms into aromatic systems often enhances light absorption properties, which is beneficial for photodynamic applications. By leveraging its unique structural features, scientists have been able to design molecules that exhibit efficient photosensitization while minimizing side effects.
The pharmaceutical industry continues to invest heavily in fluorinated compounds due to their proven efficacy in treating a variety of diseases. The bromo substituent further enhances its utility by allowing for easy manipulation through palladium-catalyzed reactions. This flexibility has enabled the synthesis of numerous analogs with tailored biological activities. For example, derivatives of this compound have been investigated as potential treatments for neurological disorders, where fluorine-containing drugs have shown particularly promising results.
In conclusion, 2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol (CAS No. 1807115-53-2) represents a valuable asset in modern chemical synthesis and drug development. Its unique structural features make it an ideal candidate for generating novel pharmaceuticals and agrochemicals with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new applications for this compound, its significance in advancing therapeutic interventions is likely to grow even further.
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